2-Ethylidenebicyclo[2.2.2]octane
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Overview
Description
2-Ethylidenebicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that includes a bicyclo[2.2.2]octane core. This compound is of interest due to its rigid and strain-free system, which makes it a valuable scaffold in various chemical and biological applications .
Preparation Methods
The synthesis of 2-Ethylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. One method includes the cycloaddition of a suitable diene with an ethylidene-substituted dienophile, followed by ring-closing metathesis to form the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Ethylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially at the ethylidene group, using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
2-Ethylidenebicyclo[2.2.2]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as topoisomerase II, leading to DNA interstrand cross-linking and increased antineoplastic activity . The pathways involved often include the modulation of enzyme activity and interference with DNA replication processes.
Comparison with Similar Compounds
2-Ethylidenebicyclo[2.2.2]octane can be compared with other bicyclic compounds such as:
Bicyclo[2.2.2]octane: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
Norbornene: Another bicyclic compound with different ring strain and reactivity profiles.
Bicyclo[2.2.1]heptane: Has a different ring structure, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of rigidity and functional group reactivity, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
17777-75-2 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-ethylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h2,8,10H,3-7H2,1H3 |
InChI Key |
CCQTUDJZAMZHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CCC1CC2 |
Origin of Product |
United States |
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